molecular formula C16H16ClN3 B3035563 2-Amino-4-(4-chlorophenyl)-6-isobutylnicotinonitrile CAS No. 331828-45-6

2-Amino-4-(4-chlorophenyl)-6-isobutylnicotinonitrile

Cat. No. B3035563
CAS RN: 331828-45-6
M. Wt: 285.77 g/mol
InChI Key: PQLOTHFBVVNYIB-UHFFFAOYSA-N
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Description

2-Amino-4-chlorophenol is a light brown colored crystalline solid . It may be toxic by ingestion and is insoluble in water . It is used to make other chemicals .


Synthesis Analysis

The synthesis of 2-amino-4-(4-chlorophenyl)-1,3-thiazole was carried out by refluxing thiourea with para-chloro phenacyl bromide in absolute methanol . The condensation of the amine compound with phenylisothiocyanate in the presence of pyridine produced a related compound .


Chemical Reactions Analysis

2-Amino-4-chlorophenol may react with strong oxidizing agents . It belongs to the reactive groups of Phenols and Cresols, Aryl Halides, and Aromatic Amines .


Physical And Chemical Properties Analysis

2-Amino-4-chlorophenol is a light brown colored crystalline solid . It is insoluble in water . It may be sensitive to prolonged exposure to air and/or light .

Scientific Research Applications

Antimicrobial Activity

2-Amino-4-(4-chlorophenyl)-6-isobutylnicotinonitrile and related compounds have been studied for their antimicrobial properties. Studies have shown these compounds to be effective against various Gram-positive and Gram-negative bacteria, as well as fungi. For instance, some derivatives have been synthesized and tested for their antimicrobial potency, exhibiting significant activity in this area (Guna et al., 2015).

Antimalarial and Antitrypanosomal Activities

Research on derivatives of 2-Amino-4-(4-chlorophenyl)-6-isobutylnicotinonitrile has demonstrated potential in the treatment of malaria and other parasitic diseases. Some compounds exhibit strong antitrypanosomal and antileishmanial activity in vitro, indicating their potential as antimalarial agents (Parveen et al., 2005).

Corrosion Inhibition

These compounds have also been investigated for their utility in corrosion inhibition, particularly in industrial applications. Studies involving the use of related derivatives as corrosion inhibitors for metals in acidic environments have shown promising results (Ansari et al., 2015).

Drug Transport and Delivery Systems

Research indicates that 2-Amino-4-(4-chlorophenyl)-6-isobutylnicotinonitrile derivatives can be used in novel drug delivery systems. For example, gold nanoparticles stabilized with a complex containing this compound have been developed to improve the delivery of therapeutic agents (Asela et al., 2017).

Molecular Dynamics and Quantum Chemical Studies

Molecular dynamics simulations and quantum chemical studies have been conducted to understand the properties and behaviors of these compounds at a molecular level. These studies are crucial for predicting their interactions in various biological and industrial processes (Kaya et al., 2016).

Safety And Hazards

2-Amino-4-chlorophenol is highly toxic and may be fatal if inhaled, ingested, or absorbed through the skin . It is recommended to avoid any skin contact . Effects of contact or inhalation may be delayed . Fire may produce irritating, corrosive, and/or toxic gases . Runoff from fire control or dilution water may be corrosive and/or toxic and cause environmental contamination .

properties

IUPAC Name

2-amino-4-(4-chlorophenyl)-6-(2-methylpropyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3/c1-10(2)7-13-8-14(15(9-18)16(19)20-13)11-3-5-12(17)6-4-11/h3-6,8,10H,7H2,1-2H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLOTHFBVVNYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=C(C(=N1)N)C#N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30971239
Record name 4-(4-Chlorophenyl)-2-imino-6-(2-methylpropyl)-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30971239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(4-chlorophenyl)-6-isobutylnicotinonitrile

CAS RN

5584-15-6
Record name 4-(4-Chlorophenyl)-2-imino-6-(2-methylpropyl)-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30971239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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